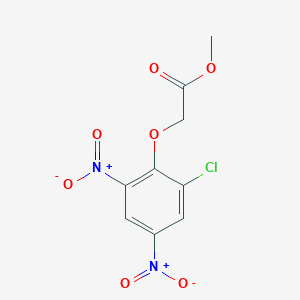

Methyl (2-chloro-4,6-dinitrophenoxy)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-(2-chloro-4,6-dinitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O7/c1-18-8(13)4-19-9-6(10)2-5(11(14)15)3-7(9)12(16)17/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBDXAJLGWEAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-chloro-4,6-dinitrophenoxy)acetate typically involves the reaction of 2-chloro-4,6-dinitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2-chloro-4,6-dinitrophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Products include substituted phenoxyacetates.

Reduction: Products include amino derivatives of the phenoxyacetate.

Hydrolysis: Products include 2-chloro-4,6-dinitrophenol and acetic acid.

Aplicaciones Científicas De Investigación

Methyl (2-chloro-4,6-dinitrophenoxy)acetate has diverse applications in scientific research due to its unique properties:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methyl (2-chloro-4,6-dinitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, its nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Key Observations :

- Electron Effects : Nitro groups in the target compound create a strongly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic attack compared to methoxy or methyl substituents .

Physical and Chemical Properties

Comparative physical properties are derived from experimental data and computational predictions:

Key Observations :

- Volatility : Methyl esters generally have lower boiling points than ethyl analogs due to reduced molecular weight .

- Stability: Nitro-substituted compounds (e.g., dinitrophenoxy derivatives) are prone to photodegradation, whereas methoxy-substituted esters (e.g., methyl 2-(2-chloro-4,5-dimethoxy-phenyl)acetate) exhibit higher stability .

Agrochemical Potential

- Nitroaromatic Esters: The target compound’s nitro groups suggest utility as intermediates in herbicide synthesis, akin to 2-methyl-4,6-dinitrophenol (DNOC), a known pesticide .

- Chlorinated Analogs: Chlorine substituents enhance lipophilicity, improving bioavailability in plant systems compared to non-halogenated esters .

Pharmaceutical Relevance

- Methoxy Derivatives: Methyl 2-(2-chloro-4,5-dimethoxy-phenyl)acetate is structurally similar to intermediates in non-steroidal anti-inflammatory drug (NSAID) synthesis, highlighting the role of substituent positioning in bioactivity .

Actividad Biológica

Methyl (2-chloro-4,6-dinitrophenoxy)acetate is a compound that has garnered attention in various biological studies due to its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and two nitro groups attached to a phenoxyacetate structure. Its molecular formula is C₉H₈ClN₂O₅, and it exhibits unique reactivity due to these substituents. The synthesis typically involves the reaction of 2-chloro-4,6-dinitrophenol with methyl chloroacetate in a basic environment, often utilizing potassium carbonate as a catalyst in organic solvents like acetone or dimethylformamide .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Similar compounds have shown efficacy in inhibiting bacterial growth and fungal infections. For example, studies have demonstrated that derivatives of dinitrophenol compounds can effectively inhibit the growth of fungi such as Aspergillus fumigatus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | A. fumigatus | 15 | |

| 2-Chloro-4,6-dinitrophenol | E. coli | 12 | |

| Methyl 2-(methylthio)-4,6-dinitrophenoxyacetate | Staphylococcus aureus | 18 |

Anticancer Activity

This compound has also been investigated for its anticancer properties . It is suggested that the compound may induce cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and disruption of cellular signaling pathways. Similar compounds have been shown to exhibit activity against various tumor cells, including those from lung and colon cancers .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung carcinoma) | 25 | |

| 2-Amino-4,6-dinitrophenol | HCT-116 (colon carcinoma) | 30 | |

| Titanocene dichloride | MCF7 (breast adenocarcinoma) | 20 |

The mechanism of action for this compound is not fully elucidated; however, it is believed that the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. This interaction may lead to oxidative stress and subsequent apoptosis in cancer cells . Additionally, the compound's ability to alter enzyme functions and disrupt metabolic pathways has been noted in related studies.

Case Studies

- Antifungal Assay : In vitro studies using the disc diffusion method showed that this compound inhibited the growth of A. fumigatus, with significant inhibition zones observed at concentrations ranging from 50 to 250 μg/L .

- Cytotoxicity Testing : A study investigating the cytotoxic effects on various cancer cell lines found that this compound exhibited significant cytotoxicity against A549 cells with an IC₅₀ value indicating effective concentration for inducing cell death .

Q & A

Q. Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential HCl/SO₂ off-gassing .

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if needed .

- Skin Contact : Wash with soap and water; avoid solvents that enhance dermal absorption .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can deuterated analogs of this compound enhance mechanistic studies in biological systems?

Answer :

Deuterated derivatives (e.g., 4-Chloro-2-methylphenoxy-d3-acetic acid) enable tracking via mass spectrometry or NMR to study metabolic pathways or degradation kinetics .

Methodology :

Synthesize deuterated analogs using deuterated reagents (e.g., D₂O or CD₃OD).

Compare isotopic patterns in LC-MS to identify metabolic intermediates .

Table 1 : Example Deuterated Analogs

| Compound Name | CAS RN | Use Case |

|---|---|---|

| 4-Chloro-2-methylphenoxy-d3-acetic acid | 352431-14-2 | Metabolic tracer studies |

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer :

Contradictions often arise from assay variability. Key steps for resolution:

Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., MCPA from pesticide studies ).

Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify non-linear effects.

Statistical Validation : Apply ANOVA or t-tests to confirm reproducibility across triplicate experiments.

Basic: What solvent systems are optimal for recrystallization and solubility studies?

Answer :

Based on solubility trends of analogous chlorinated phenoxy compounds ():

- High Solubility : Ethanol, ethyl acetate (>50 mg/mL at 25°C).

- Low Solubility : Water, hexane (<1 mg/mL).

Recrystallization Protocol :

Dissolve crude product in hot ethanol.

Cool slowly to 4°C for crystal formation.

Filter and dry under vacuum .

Table 2 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Ethanol | 55 | 25 |

| Toluene | 30 | 25 |

| Water | 0.5 | 25 |

Advanced: How do electron-withdrawing groups (e.g., nitro, chloro) influence the stability of phenoxy acetate derivatives?

Q. Answer :

- Nitro Groups : Enhance electrophilicity, increasing reactivity in nucleophilic substitutions but reducing thermal stability.

- Chloro Groups : Improve lipophilicity and resistance to hydrolysis.

Experimental Validation : - Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Compare degradation rates with non-chlorinated analogs .

Basic: What analytical techniques are essential for characterizing this compound?

Q. Answer :

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%).

- MS : ESI-MS in negative mode to detect [M-H]⁻ ions .

Advanced: What strategies improve yield in multi-step syntheses involving reactive intermediates?

Q. Answer :

Intermediate Stabilization : Use low temperatures (0–5°C) during acyl chloride formation (e.g., thionyl chloride reactions) .

Inert Atmosphere : Conduct reactions under argon to prevent oxidation .

Step Monitoring : Track reaction progress via TLC (hexane:ethyl acetate = 3:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.